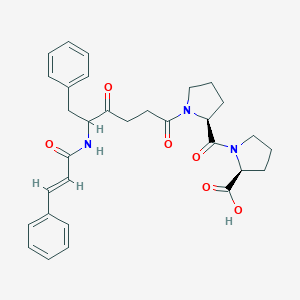
Cinnamoyl-phe-(C)gly-pro-pro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamoyl-phe-(C)gly-pro-pro, commonly known as CPP, is a peptide that has been extensively studied for its potential therapeutic applications. CPP is a small peptide consisting of four amino acids and is synthesized through various methods.
Mecanismo De Acción
CPP is believed to enhance the cellular uptake of various compounds by facilitating their transport across the cell membrane. CPP is also believed to have antimicrobial and anticancer properties through its ability to disrupt the cell membrane of bacteria and cancer cells.
Efectos Bioquímicos Y Fisiológicos
CPP has been shown to have various biochemical and physiological effects, including its ability to enhance the absorption of various compounds, reduce inflammation, and improve wound healing. CPP has also been shown to have antimicrobial and anticancer properties, making it a promising therapeutic agent for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages for lab experiments, including its ease of synthesis and its ability to enhance the cellular uptake of various compounds. However, CPP also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of CPP, including its use as a drug delivery system for various compounds, its potential therapeutic applications in the treatment of various diseases, and its use in combination with other compounds to enhance their efficacy. Further research is needed to fully understand the mechanism of action of CPP and to explore its potential therapeutic applications.
Conclusion:
In conclusion, CPP is a small peptide with potential therapeutic applications. CPP can be synthesized through various methods and has been extensively studied for its ability to enhance the absorption of various compounds, reduce inflammation, and improve wound healing. CPP has also been shown to have antimicrobial and anticancer properties, making it a promising therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of CPP and to explore its potential therapeutic applications.
Métodos De Síntesis
CPP can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the sequential addition of amino acids to a solid support, whereas solution-phase peptide synthesis involves the coupling of amino acids in solution. CPP can also be synthesized through enzymatic methods, including the use of proteases and peptidases.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential therapeutic applications, including its use as a drug delivery system and its ability to enhance the absorption of various compounds. CPP has also been shown to have antimicrobial and anticancer properties. CPP has been studied in vitro and in vivo, and its potential therapeutic applications are currently being investigated in clinical trials.
Propiedades
Número CAS |
121822-29-5 |
|---|---|
Nombre del producto |
Cinnamoyl-phe-(C)gly-pro-pro |
Fórmula molecular |
C31H35N3O6 |
Peso molecular |
545.6 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-1-[4-oxo-6-phenyl-5-[[(E)-3-phenylprop-2-enoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C31H35N3O6/c35-27(16-18-29(37)33-19-7-13-25(33)30(38)34-20-8-14-26(34)31(39)40)24(21-23-11-5-2-6-12-23)32-28(36)17-15-22-9-3-1-4-10-22/h1-6,9-12,15,17,24-26H,7-8,13-14,16,18-21H2,(H,32,36)(H,39,40)/b17-15+/t24?,25-,26-/m0/s1 |
Clave InChI |
DMQWIWWUQXRXSS-KNDPRKAVSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)O |
SMILES |
C1CC(N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |
Sinónimos |
(5-cinnamido-4-oxo-6-phenylhexanoyl)prolyl-proline cinnamoyl-Phe-(C)Gly-Pro-Pro |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



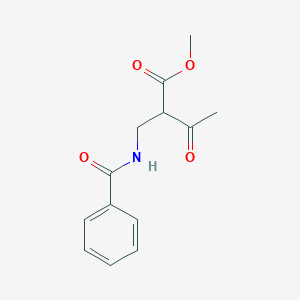
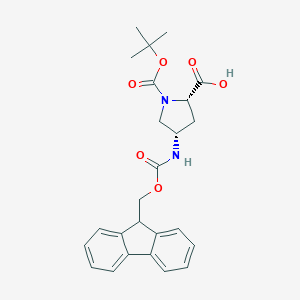
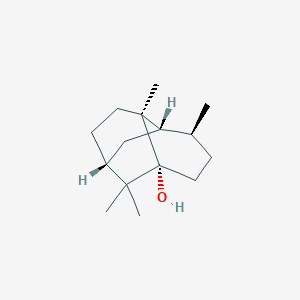
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)
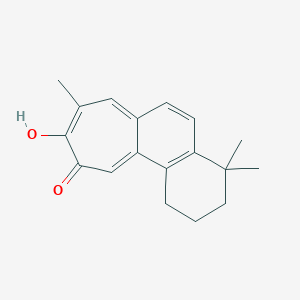
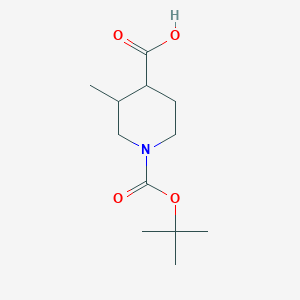
![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)
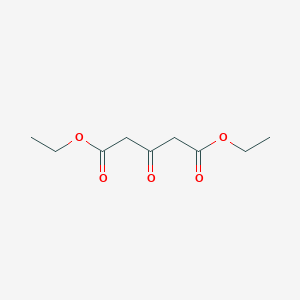
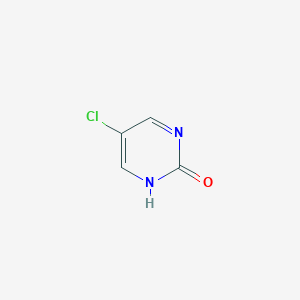
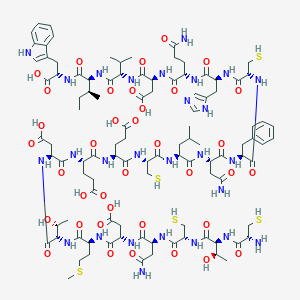
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-](/img/structure/B50794.png)
![(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B50795.png)
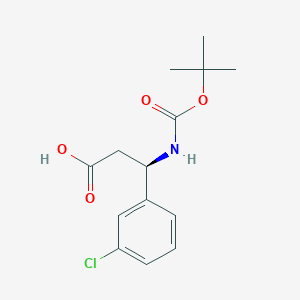
![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)